molecular formula C21H23Cl3N2O5S B11995222 Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate

Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate

Cat. No.: B11995222
M. Wt: 521.8 g/mol
InChI Key: QYICJZHOCGPSHL-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate is a complex organic compound with the molecular formula C21H23Cl3N2O5S. This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then functionalized with various substituents through a series of reactions, including halogenation, amination, and esterification .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H23Cl3N2O5S

Molecular Weight

521.8 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H23Cl3N2O5S/c1-5-30-18(28)14-12(4)15(19(29)31-6-2)32-17(14)26-20(21(22,23)24)25-16(27)13-9-7-11(3)8-10-13/h7-10,20,26H,5-6H2,1-4H3,(H,25,27)

InChI Key

QYICJZHOCGPSHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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